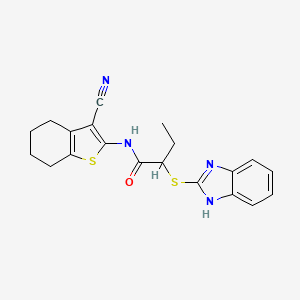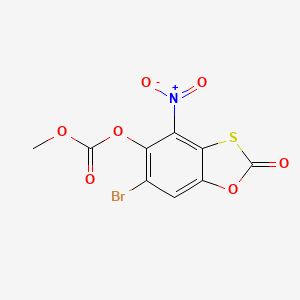![molecular formula C31H30N2O2 B11533793 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11533793.png)
2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(benzyloxy)benzaldehyde with 4-(butan-2-yl)aniline in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the synthesis for commercial production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the phenyl rings.
Substitution: The benzyloxy and butan-2-yl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(benzyloxy)phenyl]-3-phenylquinazolin-4(1H)-one
- 2-[4-(benzyloxy)phenyl]-3-[4-(methyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one
- 2-[4-(benzyloxy)phenyl]-3-[4-(ethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
The uniqueness of 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one lies in its specific substitution pattern on the phenyl rings, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C31H30N2O2 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
3-(4-butan-2-ylphenyl)-2-(4-phenylmethoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C31H30N2O2/c1-3-22(2)24-13-17-26(18-14-24)33-30(32-29-12-8-7-11-28(29)31(33)34)25-15-19-27(20-16-25)35-21-23-9-5-4-6-10-23/h4-20,22,30,32H,3,21H2,1-2H3 |
InChI Key |
IZXIYIIYNFCZNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B11533712.png)
![5-Bromo-2,4-dihydroxybenzaldehyde {4-[(2-bromo-4-methylphenyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B11533715.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B11533720.png)
![N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11533722.png)
![2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11533732.png)
![ethyl [4-({(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}amino)phenyl]acetate](/img/structure/B11533746.png)
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B11533765.png)


![2-[(2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11533776.png)
![4-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B11533796.png)

![1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B11533811.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11533815.png)
